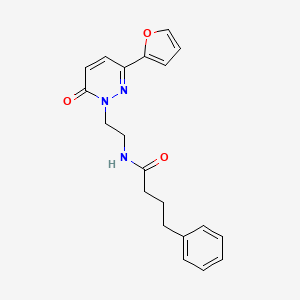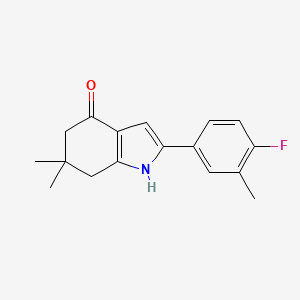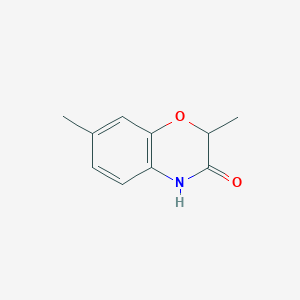
2,7-ジメチル-2,4-ジヒドロ-1,4-ベンゾオキサジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
科学的研究の応用
2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Agriculture: It is studied for its role in plant defense mechanisms and as a potential pesticide or herbicide.
作用機序
Target of Action
Similar compounds, such as benzoxazines, have been found to inhibit glucose-induced insulin release .
Mode of Action
It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, have been found to exhibit myorelaxant activity . This suggests that they may interact with muscle cells, potentially by blocking calcium entry .
Result of Action
Similar compounds, such as benzoxazines, have been found to exhibit myorelaxant activity , suggesting that they may cause relaxation of muscle cells.
生化学分析
Biochemical Properties
It is known that benzoxazinoids, the class of compounds to which it belongs, are involved in the biosynthesis of defense compounds in plants such as maize and wheat . These compounds interact with a variety of enzymes and proteins to form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .
Cellular Effects
Related benzoxazinoids have been found to exhibit antimicrobial, antifungal, and antioxidant properties . They are known to play a role in defending plants against insects and pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of action of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is not well-defined. It is known that benzoxazinoids can act as calcium entry blockers in vascular smooth muscle cells
Temporal Effects in Laboratory Settings
It is known that benzoxazinoids can exhibit different levels of activity over time .
Metabolic Pathways
Benzoxazinoids are known to be involved in the detoxification pathways in plants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another approach involves the reduction of nitro ethers using reducing agents like iron/acetic acid or zinc/ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar and share some biological activities, such as myorelaxant properties.
2,3-Dihydro-1,5-benzoxazepines: These derivatives have been studied for their anticancer properties and share a similar benzoxazine core.
Uniqueness
2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse applications in various fields.
特性
IUPAC Name |
2,7-dimethyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMOUQHBJCPYNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)
![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)
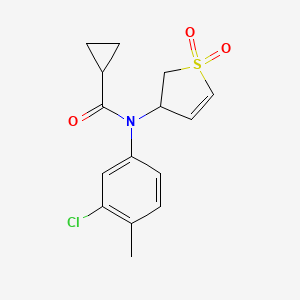
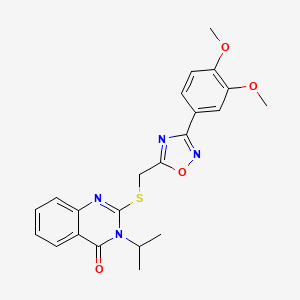
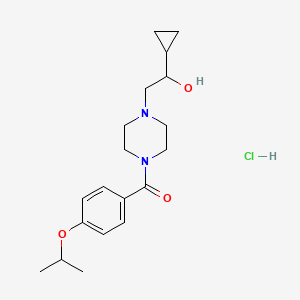
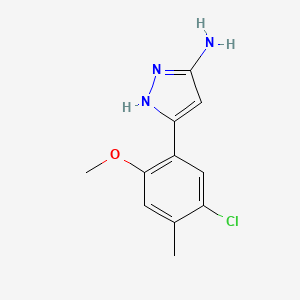
![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2361594.png)
